Heptadecanoic Acid

Description

Margaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Heptadecanoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

Margaric Acid is a saturated long-chain fatty acid with a 17-carbon backbone. Margaric acid is found naturally as a minor component of the fat and milk fat of ruminants.

Heptadecanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to unlabeled parent cpd

Structure

3D Structure

Properties

IUPAC Name |

heptadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMQGTRYUADPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

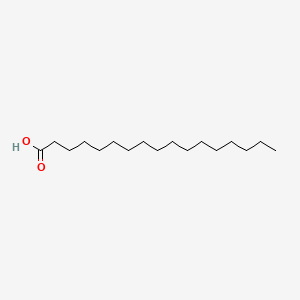

CCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt) |

Source

|

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021596 |

Source

|

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Solid; [Merck Index], Solid |

Source

|

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Margaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

363.00 to 364.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.2 mg/L @ 25 °C (exp) |

Source

|

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-12-7, 63399-94-0, 67701-03-5, 68424-37-3 |

Source

|

| Record name | Heptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Margaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063399940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C14-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPTADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C14-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(2+) heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARGARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V987Y9OZ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.3 °C |

Source

|

| Record name | Heptadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

discovery and history of heptadecanoic acid

Heptadecanoic Acid: A Historical and Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving scientific understanding of heptadecanoic acid (C17:0). Initially misidentified in the 19th century as a fundamental fatty acid, "margaric acid," it was later dismissed as a eutectic mixture. The advent of modern analytical techniques in the 20th century re-established its existence as a unique odd-chain saturated fatty acid. Primarily originating from ruminant fats, heptadecanoic acid is now recognized as a validated biomarker for dairy fat consumption and a metabolically active molecule with potential implications for human health. This guide details the key historical milestones, experimental methodologies for its isolation and quantification, its biosynthesis, and its emerging roles in metabolic regulation, designed for researchers, scientists, and professionals in drug development.

A Serendipitous Discovery and a Century of Misconception

The scientific journey of heptadecanoic acid began with a case of mistaken identity. In 1813, the French chemist Michel Eugène Chevreul described a lustrous, pearl-like substance isolated from animal fats, which he named acide margarique (margaric acid), derived from the Greek word márgaron for "pearl".[1] For several decades, margaric acid was considered one of the three primary fatty acids, alongside oleic and stearic acids, that constituted most animal fats.[1]

However, this understanding was overturned in 1853 by the German structural chemist Wilhelm Heinrich Heintz. Through meticulous analysis, Heintz demonstrated that what Chevreul had identified as margaric acid was, in most instances, a eutectic mixture of the more common palmitic acid (C16:0) and stearic acid (C18:0).[1] This revelation led to the widespread belief that odd-chain fatty acids like C17:0 were not naturally occurring, causing them to be largely overlooked by the scientific community for many years.[1]

It wasn't until the 20th century, with the development of advanced analytical techniques such as gas chromatography (GC) and mass spectrometry (MS), that true heptadecanoic acid was definitively identified in nature.[1][2] These methods confirmed its presence, albeit in trace amounts, as a minor component of the fat and milkfat of ruminants.[1][3]

Natural Sources and Biosynthesis in Ruminants

Heptadecanoic acid is primarily of exogenous origin for humans, with the main dietary sources being products from ruminant animals like cows, sheep, and goats.[3][4] It constitutes approximately 0.61% of milk fat and 0.83% of ruminant meat fat.[3][5] Lesser amounts can also be found in certain fish and are generally negligible in most plant-based foods.[4]

The unique digestive physiology of ruminants is the principal reason for the presence of odd-chain fatty acids in the food chain.[4] The rumen, a specialized stomach chamber, hosts a complex microbial ecosystem that ferments dietary carbohydrates into short-chain fatty acids, including propionate.[4][6] This propionate is activated to propionyl-CoA, which then serves as the primer for the fatty acid synthase (FAS) complex.[4][6] The fatty acid chain is subsequently elongated by the sequential addition of two-carbon units from malonyl-CoA, resulting in the synthesis of odd-chain fatty acids like heptadecanoic acid.[7]

While the primary source is dietary, there is evidence for some endogenous synthesis of odd-chain fatty acids in humans.[6][8] Propionyl-CoA, derived from the metabolism of certain amino acids (valine, isoleucine, threonine, and methionine) or from propionate produced by gut microbiota fermentation of dietary fiber, can be used as a primer for fatty acid synthesis.[6][8] Another potential, though less significant, pathway is the α-oxidation of even-chain fatty acids.[9]

Table 1: Heptadecanoic Acid Content in Various Food Sources

| Food Source | Heptadecanoic Acid Concentration (% of total fatty acids) |

| Milk Fat | ~0.61%[3][5] |

| Ruminant Meat Fat | ~0.83%[3][5] |

| Butter | 0.51% - 0.87%[4] |

| Cheddar Cheese | ~0.26%[4] |

| Gouda Cheese | ~0.42%[4] |

| Durian Fruit (Durio graveolens) | ~2.2% |

Methodologies for Isolation and Quantification

The accurate analysis of heptadecanoic acid is crucial for both nutritional research and clinical diagnostics. Gas chromatography is the cornerstone analytical technique for its quantification.

Experimental Protocol: Quantification of Heptadecanoic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for the analysis of fatty acid methyl esters (FAMEs), including heptadecanoic acid methyl ester, from a lipid extract of a biological sample.

1. Lipid Extraction: a. Homogenize the biological sample (e.g., plasma, adipose tissue, food matrix). b. Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system. c. Add an internal standard, such as a known amount of a non-naturally occurring odd-chain fatty acid (e.g., C19:0), to the sample prior to extraction for accurate quantification. d. Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

2. Saponification and Methylation: a. Resuspend the lipid extract in a known volume of methanolic sodium hydroxide. b. Heat the mixture at 100°C for 5-10 minutes to saponify the fatty acids from their glycerol backbone. c. Add a methylation reagent, such as boron trifluoride-methanol, and heat again at 100°C for 2-5 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs). d. Stop the reaction by adding a saturated sodium chloride solution.

3. FAME Extraction: a. Extract the FAMEs from the reaction mixture using an organic solvent like hexane. b. Collect the hexane layer containing the FAMEs. c. Evaporate the hexane under a stream of nitrogen.

4. GC-MS Analysis: a. Reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane). b. Inject an aliquot of the sample into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar stationary phase). c. The FAMEs will be separated based on their volatility and polarity as they pass through the column. d. The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. e. The mass-to-charge ratio of the fragments is used to identify and quantify each FAME, including heptadecanoic acid methyl ester.

Diagram: Experimental Workflow for GC-MS Analysis of Heptadecanoic Acid

Caption: Workflow for the quantification of heptadecanoic acid.

Biological Significance and Evolving Research

For a long time, odd-chain saturated fatty acids were considered to be of little physiological importance.[10][11] However, this perspective has shifted dramatically in recent years. Heptadecanoic acid is now recognized as a valuable biomarker and a metabolically active molecule.

Biomarker of Dairy Fat Intake

Numerous studies have established that the concentration of heptadecanoic acid in human plasma and adipose tissue is a reliable biomarker of long-term dairy fat consumption.[3][5] This is due to its primary dietary origin from ruminant products and its relatively low endogenous synthesis.

Metabolic Roles and Health Implications

The metabolism of odd-chain fatty acids differs from that of even-chain fatty acids in a crucial way. The final product of β-oxidation of odd-chain fatty acids is propionyl-CoA, in contrast to the acetyl-CoA produced from even-chain fatty acids.[10][12] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle.[12] This anaplerotic role, the replenishment of Krebs cycle intermediates, is a key aspect of odd-chain fatty acid metabolism.[6]

Emerging research has linked circulating levels of heptadecanoic acid with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[8][9] While the precise mechanisms are still under investigation, it is hypothesized that the metabolic fate of heptadecanoic acid and its influence on cellular signaling pathways may contribute to these beneficial effects.

Diagram: Metabolic Fate of Heptadecanoic Acid

Caption: Anaplerotic role of heptadecanoic acid metabolism.

Future Directions and Conclusion

The journey of heptadecanoic acid from a misidentified substance to a molecule of significant research interest highlights the progress of analytical science and our evolving understanding of lipid metabolism. Initially dismissed, it is now a key biomarker and a subject of investigation for its potential health benefits.

Future research will likely focus on elucidating the specific molecular mechanisms through which heptadecanoic acid and other odd-chain fatty acids influence metabolic health. This includes their interaction with cellular receptors, modulation of inflammatory pathways, and their role in gut microbiome-host interactions. For drug development professionals, a deeper understanding of these pathways could open new avenues for therapeutic interventions in metabolic diseases.

References

-

Bognia, H. F., & Safo, M. K. (2006). Short communication: The nature of heptadecenoic acid in ruminant fats. Journal of Dairy Science, 89(1), 170-173. Available from: [Link]

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425-2444. Available from: [Link]

-

HEPTADECANOIC ACID. Ataman Kimya. Available from: [Link]

-

HEPTADECANOIC ACID. Ataman Kimya. Available from: [Link]

-

Jenkins, B. J., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. Available from: [Link]

-

Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730-734. Available from: [Link]

-

Heptadecanoic acid (HMDB0002259). Human Metabolome Database. Available from: [Link]

-

Heptadecanoic acid (FDB004676). FooDB. Available from: [Link]

-

Odd-chain fatty acid. Wikipedia. Available from: [Link]

-

Kraft, J. (2017). Rumen-derived Fatty Acids - What Makes Them Special. Grazing Guide. Available from: [Link]

-

A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. Available from: [Link]

-

DeGrado, T. R., Wang, S., & Rock, C. O. (2002). Synthesis and Initial Evaluation of 17-11C-Heptadecanoic Acid for Measurement of Myocardial Fatty Acid Metabolism. Journal of Nuclear Medicine, 43(12), 1677-1684. Available from: [Link]

-

Watkins, P. J., & Frank, D. (2020). Heptadecanoic acid as an indicator of BCFA content in sheep fat. Meat Science, 166, 108151. Available from: [Link]

-

Bionaz, M., & Jenkins, T. C. (2020). Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation. Animals, 10(10), 1706. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Short communication: The nature of heptadecenoic acid in ruminant fats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. benchchem.com [benchchem.com]

- 5. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 10. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]

- 12. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

The Biosynthesis of Heptadecanoic Acid in Ruminants: A Technical Guide for Researchers

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is a distinctive component of ruminant-derived food products and serves as a valuable biomarker for their consumption. Its synthesis is intrinsically linked to the unique digestive physiology of ruminants, primarily occurring through microbial fermentation in the rumen, with a potential contribution from endogenous pathways. This in-depth technical guide provides a comprehensive overview of the biosynthesis of heptadecanoic acid in ruminants, intended for researchers, scientists, and professionals in drug development. We will explore the core metabolic pathways, key microbial players, influencing factors, and detailed experimental methodologies for its study and quantification.

Introduction: The Significance of Heptadecanoic Acid

Unlike even-chain fatty acids, which are the predominant form in most organisms, odd-chain fatty acids (OCFAs) like heptadecanoic acid are found in significant concentrations in the milk and tissues of ruminants such as cattle, sheep, and goats.[1][2] This unique fatty acid profile is a direct consequence of the symbiotic relationship between the host animal and its rumen microbiota.[3][4] Heptadecanoic acid is not only a marker of ruminant fat intake in humans but is also of increasing interest for its potential bioactive properties.[5] Understanding its biosynthesis is therefore crucial for fields ranging from animal nutrition and dairy science to human health and metabolic research.

The Core Biosynthesis Pathway: A Tale of Two Sites

The production of heptadecanoic acid in ruminants is a fascinating interplay between microbial synthesis in the rumen and potential de novo synthesis in the animal's own tissues.

The Rumen Microbiome: The Primary Production Hub

The vast majority of heptadecanoic acid is synthesized by the diverse microbial population residing in the rumen.[4][6] This process is intricately linked to the fermentation of dietary carbohydrates.

The Key Precursor: Propionate

The cornerstone of odd-chain fatty acid synthesis is propionate (propanoic acid), a major volatile fatty acid (VFA) produced during the microbial fermentation of dietary fiber and starches.[3][7] Propionate is absorbed through the rumen wall and serves as a primary precursor for gluconeogenesis in the liver.[1][8] However, within the rumen microbes, it plays a pivotal role in initiating the synthesis of odd-chain fatty acids.

The Microbial Fatty Acid Synthase (FAS) Pathway

The biosynthesis of heptadecanoic acid in rumen bacteria follows the general principles of fatty acid synthesis, with a crucial difference in the initial priming molecule.

-

Priming the Pathway: Instead of the typical two-carbon acetyl-CoA primer used for even-chain fatty acids, microbial fatty acid synthase utilizes the three-carbon propionyl-CoA as the starting block.[9][10]

-

Elongation: The propionyl-CoA primer is then sequentially elongated by the addition of two-carbon units derived from malonyl-CoA.[9] This process is catalyzed by the multi-enzyme fatty acid synthase (FAS) complex.

-

Chain Termination: After seven cycles of elongation, the 17-carbon fatty acid, heptadecanoic acid, is released.

Key Microbial Players

While a diverse range of rumen bacteria contribute to the overall VFA pool, specific species are more prominent in the synthesis of odd-chain fatty acids. Research suggests that both cellulolytic (fiber-digesting) and amylolytic (starch-digesting) bacteria are involved.[4][7]

-

Megasphaera elsdenii : This bacterium is a major lactate utilizer in the rumen and is known to produce significant amounts of propionate and other short- and medium-chain fatty acids, including odd-chain variants.[3][11][12][13]

-

Prevotella species : Members of the genus Prevotella, such as Prevotella ruminicola, are abundant in the rumen and are key players in the fermentation of carbohydrates, producing propionate as a major end-product.[14][15][16][17]

-

Ruminococcus species : Fiber-digesting bacteria like Ruminococcus albus and Ruminococcus flavefaciens also contribute to the pool of precursors for odd-chain fatty acid synthesis.[4][7][18]

Endogenous Synthesis: A Secondary Contributor

While the rumen is the primary site of heptadecanoic acid synthesis, there is growing evidence for a secondary, endogenous pathway within the ruminant's own tissues, particularly the mammary gland and adipose tissue.[4] This de novo synthesis also utilizes propionate as its foundational precursor.

The Pathway in Ruminant Tissues

The propionate absorbed from the rumen into the bloodstream can be taken up by various tissues. In lipogenic tissues, it can be activated to propionyl-CoA and serve as a primer for the host's fatty acid synthase, in a manner analogous to the microbial pathway.[13] The elongation process then proceeds with malonyl-CoA, which is primarily derived from acetate in ruminants.[19]

Enzymatic Considerations

The key enzymes involved in the conversion of propionate to a substrate for fatty acid synthesis are propionyl-CoA carboxylase and methylmalonyl-CoA mutase.[20][21][22][23] These enzymes are crucial for the catabolism of propionate, but under conditions of high propionate availability, a portion can be shunted towards fatty acid synthesis. The fatty acid synthase complex in ruminant tissues demonstrates the capacity to utilize propionyl-CoA as a primer, albeit with potentially different efficiencies compared to acetyl-CoA.

Factors Influencing Heptadecanoic Acid Concentrations

The concentration of heptadecanoic acid in ruminant milk and meat is not static and is influenced by a variety of factors, primarily related to diet.

Dietary Composition

-

Forage-to-Concentrate Ratio: Diets with a higher proportion of forage tend to promote a rumen environment that favors the production of acetate, while higher concentrate diets, rich in starch, generally lead to increased propionate production.[24] This, in turn, can lead to higher levels of odd-chain fatty acids.[24][25]

-

Type of Forage and Concentrate: The specific types of forages (e.g., grass silage vs. red clover silage) and concentrates (e.g., corn vs. barley) can influence the composition of the rumen microbiota and the profile of VFAs produced, thereby affecting heptadecanoic acid synthesis.[26]

-

Dietary Fat Supplementation: The addition of certain fats to the diet can alter rumen microbial populations and fermentation patterns, which can indirectly impact odd-chain fatty acid synthesis.[10][17][27]

Rumen Microbial Ecology

The composition and activity of the rumen microbial community are central to the production of propionate and, consequently, heptadecanoic acid. Factors that influence the rumen microbiome, such as diet, animal genetics, and the use of feed additives, will invariably affect the synthesis of odd-chain fatty acids.

Quantitative Data on Heptadecanoic Acid in Ruminant Products

The following table provides a summary of typical heptadecanoic acid concentrations found in ruminant milk and meat under different dietary conditions. It is important to note that these values can vary significantly based on the specific study conditions.

| Product | Animal | Dietary Condition | Heptadecanoic Acid (% of total fatty acids) | Reference(s) |

| Milk Fat | Dairy Cow | High-Forage Diet | 0.5 - 0.8 | [20] |

| Milk Fat | Dairy Cow | High-Concentrate Diet | 0.7 - 1.2 | [20] |

| Beef (subcutaneous fat) | Steer | Grass-fed | 0.6 - 1.0 | [28][29] |

| Beef (intramuscular fat) | Steer | Grain-fed | 0.8 - 1.5 | [28][29] |

| Lamb (subcutaneous fat) | Lamb | Pasture-fed | 0.7 - 1.2 | [28] |

Experimental Protocols for Studying Heptadecanoic Acid Biosynthesis

Investigating the biosynthesis of heptadecanoic acid requires robust analytical and experimental methodologies. This section provides an overview of key protocols.

Quantification of Heptadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the accurate quantification of fatty acids, including heptadecanoic acid, in biological samples.

Step-by-Step Methodology for FAMEs Analysis in Milk:

-

Lipid Extraction:

-

To 1 mL of milk, add a known amount of an internal standard (e.g., C19:0).

-

Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solution.

-

After phase separation, collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a solution of sodium methoxide in methanol.[1]

-

Heat the mixture at 50-60°C for 10-20 minutes.

-

Neutralize the reaction with an acid catalyst, such as methanolic HCl, and heat again briefly.

-

Add hexane and water to extract the FAMEs into the upper hexane layer.

-

-

GC-MS Analysis:

-

Column: A polar capillary column, such as a DB-WAX or a CP-Sil 88, is recommended for good separation of FAMEs.[1][30][31]

-

Injector: Use a split/splitless injector at a temperature of approximately 250°C.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100-120°C), ramps up to a higher temperature (e.g., 240-250°C) to elute all FAMEs.[30]

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for heptadecanoic acid methyl ester (e.g., m/z 74, 87, 284) is recommended for enhanced sensitivity and specificity.

-

-

Quantification:

-

Create a calibration curve using a certified FAME standard mixture containing heptadecanoic acid.

-

Calculate the concentration of heptadecanoic acid in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

-

Stable Isotope Tracing of Heptadecanoic Acid Biosynthesis

Stable isotope tracing is a powerful technique to elucidate the metabolic pathways and quantify the synthesis rates of fatty acids.

Experimental Workflow using 13C-labeled Propionate:

-

Tracer Selection and Administration:

-

Sample Collection:

-

Collect blood, milk, and tissue biopsy samples at various time points during and after the tracer infusion.

-

Rumen fluid samples can also be collected to assess microbial incorporation of the tracer.

-

-

Sample Processing and Analysis:

-

Extract lipids and prepare FAMEs as described in the GC-MS protocol.

-

Analyze the FAMEs using GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or a high-resolution GC-MS capable of resolving isotopic enrichment.

-

-

Data Analysis and Interpretation:

-

Determine the isotopic enrichment of heptadecanoic acid and other fatty acids.

-

The incorporation of 13C from propionate into heptadecanoic acid provides direct evidence of its de novo synthesis.

-

By applying metabolic modeling, the fractional synthetic rate (FSR) of heptadecanoic acid can be calculated.

-

Conclusion and Future Directions

The biosynthesis of heptadecanoic acid in ruminants is a complex and fascinating process, primarily driven by the rumen microbiome with contributions from endogenous pathways. The concentration of this unique fatty acid in ruminant-derived products is significantly influenced by dietary factors that modulate the rumen environment. For researchers in animal science, nutrition, and biomedicine, a thorough understanding of these pathways is essential.

Future research should focus on further elucidating the specific microbial species and enzymes responsible for odd-chain fatty acid synthesis, as well as the regulatory mechanisms governing both microbial and endogenous production. The application of advanced metabolomic and genomic techniques will undoubtedly provide deeper insights into this area. A more comprehensive understanding of heptadecanoic acid biosynthesis will not only allow for the targeted nutritional manipulation of the fatty acid profile of ruminant products but also enhance our knowledge of its potential roles in human health.

References

-

Agilent Technologies. (n.d.). Determination of Fatty Acid Methyl Esters (FAMEs) in Milk Matrix Using an Agilent 5977E GC/MS. Retrieved from [Link]

- Cabral, D. J., & Weimer, P. J. (2024). Megasphaera elsdenii: Its Role in Ruminant Nutrition and Its Potential Industrial Application for Organic Acid Biosynthesis. Microorganisms, 12(1), 136.

-

Cabral, D. J., & Weimer, P. J. (2024). Megasphaera elsdenii: Its Role in Ruminant Nutrition and Its Potential Industrial Application for Organic Acid Biosynthesis. ResearchGate. Retrieved from [Link]

- Gómez-Cortés, P., de la Fuente, M. A., & Juárez, M. (2020). Metabolic origin and bioactive properties of odd and branched-chain fatty acids in ruminants' milk. Review. Revista Mexicana de Ciencias Pecuarias, 11(4), 1098-1121.

- Li, X., Zi, X., Yin, J., Li, Z., & Deng, K. (2021). Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro. Frontiers in Microbiology, 12, 699140.

- Maj, A., & Kukulka, M. (2024).

- Chen, M., Zhang, Y., Wang, F., Li, Y., & Li, Y. (2022). Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS.

-

Chen, M., Zhang, Y., Wang, F., & Li, Y. (2022). Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS. ResearchGate. Retrieved from [Link]

-

Kukulka, M., & Maj, A. (2024). Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation. PMC. Retrieved from [Link]

- San-Valero, P., et al. (2023). Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids. Frontiers in Bioengineering and Biotechnology, 11, 1278849.

-

San-Valero, P., et al. (2023). Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids. PMC. Retrieved from [Link]

-

Li, X., Zi, X., Yin, J., Li, Z., & Deng, K. (2021). Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro. ResearchGate. Retrieved from [Link]

-

Wylensek, D., et al. (2021). Prevotella: A Key Player in Ruminal Metabolism. PMC. Retrieved from [Link]

-

Adebabay, K., & Ganesan, K. (2023). Effects of Nutritional Factors on Fat Content, Fatty Acid Composition, and Sensorial Properties of Meat and Milk from Domesticated Ruminants: An Overview. PMC. Retrieved from [Link]

-

Mi, H., et al. (2021). Short-Chain Fatty Acids Modulate Metabolic Pathways and Membrane Lipids in Prevotella bryantii B14. PMC. Retrieved from [Link]

-

Kukulka, M., & Maj, A. (2024). Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation. PubMed. Retrieved from [Link]

-

Choi, G., et al. (2025). Enhanced Medium-Chain Fatty Acid Production in Megasphaera elsdenii via Adaptive Laboratory Evolution and Genomic Insights. bioRxiv. Retrieved from [Link]

-

Kraft, J. (n.d.). Rumen-derived Fatty Acids - What Makes Them Special. Grazing Guide. Retrieved from [Link]

- Jaakamo, M. J., et al. (2024). Effects of dietary forage-to-concentrate ratio and forage type on milk phospholipids and fatty acid composition of polar lipids. Journal of Dairy Science, 107(3), 1450-1459.

- Wang, Y., et al. (2024). Exploring the Effect of Gastrointestinal Prevotella on Growth Performance Traits in Livestock Animals. Animals, 14(13), 1956.

- Dewhurst, R. J., et al. (2006). Effects of dietary forage:concentrate ratio on yields (g/d) of major fatty acids in milk. Journal of Dairy Science, 89(1), 241-251.

-

Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]

- Shinkai, T., et al. (2024). Characteristics of rumen microbiota and Prevotella isolates found in high propionate and low methane-producing dairy cows. Frontiers in Microbiology, 15, 1404991.

- Pfeuffer, M., et al. (2021). Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent. Metabolites, 11(5), 284.

- Qin, N., et al. (2023). Microbial production of odd-chain fatty acids. Biotechnology and Bioengineering, 120(4), 917-931.

- Infascelli, F., et al. (2025). Diet with High Forage:Concentrate Ratio Improves Milk Nutritional Properties and Economic Sustainability of Buffalo Breeding. Animals, 15(14), 2050.

- Kairenius, P., et al. (2018). The effect of dietary forage to concentrate ratio and forage type on milk fatty acid composition and milk fat globule size of lactating cows. Journal of Dairy Science, 101(11), 9779-9793.

-

Qin, N., et al. (2023). Microbial production of odd-chain fatty acids. PubMed. Retrieved from [Link]

- de Souza, R. A., et al. (2016). Concentrate: Forage ratio in the diet of dairy cows does not alter milk physical attributes. Tropical Animal Health and Production, 48(6), 1151-1156.

- Wolff, R. L., et al. (1998). Fatty acid composition of meat from ruminants, with special emphasis on trans fatty acids. Journal of the American Oil Chemists' Society, 75(8), 1001-1005.

- Ponnampalam, E. N., et al. (2024). Enrichment of ruminant meats with health enhancing fatty acids and antioxidants: feed-based effects on nutritional value and. Frontiers in Animal Science, 5, 1365999.

- Kamphorst, J. J., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 199-217.

- Thompson, G. N. (1994). Stable isotope studies in propionic and methylmalonic acidaemia. Journal of Inherited Metabolic Disease, 17(4), 406-410.

- Patterson, B. W. (2014). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 55(11), 2235-2246.

- White, S. W., et al. (2005). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. FEMS Microbiology Reviews, 29(5), 937-951.

- Liu, L., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(17), 6500-6506.

- Lee, J. H., et al. (2018). Genetic, management, and nutritional factors affecting intramuscular fat deposition in beef cattle. Asian-Australasian Journal of Animal Sciences, 31(7), 1045-1062.

- Kühn, J., et al. (2019). Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study. Molecular Nutrition & Food Research, 63(1), 1800613.

- Vilchèze, C., & Jacobs, W. R., Jr. (2023). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. Pharmaceutics, 15(11), 2584.

- Kallscheuer, N., & Marienhagen, J. (2020). Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis. FEMS Microbiology Letters, 367(10), fnaa076.

- Loo, R. L., et al. (2023). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer.

- Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-176.

- Hasenour, C. M., et al. (2018). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Molecular & Cellular Proteomics, 17(10), 1990-2005.

- Tomer, G., & Lands, W. E. M. (1974). The presence and possible function of methylmalonyl CoA mutase and propionyl CoA carboxylase in Spirometra mansonoides. The Journal of Parasitology, 60(2), 347-353.

Sources

- 1. agilent.com [agilent.com]

- 2. grazingguide.net [grazingguide.net]

- 3. Megasphaera elsdenii: Its Role in Ruminant Nutrition and Its Potential Industrial Application for Organic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic origin and bioactive properties of odd and branched-chain fatty acids in ruminants’ milk. Review [scielo.org.mx]

- 5. biorxiv.org [biorxiv.org]

- 6. Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids [frontiersin.org]

- 13. Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prevotella: A Key Player in Ruminal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Short-Chain Fatty Acids Modulate Metabolic Pathways and Membrane Lipids in Prevotella bryantii B14 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the Effect of Gastrointestinal Prevotella on Growth Performance Traits in Livestock Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Characteristics of rumen microbiota and Prevotella isolates found in high propionate and low methane-producing dairy cows [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Diet with High Forage:Concentrate Ratio Improves Milk Nutritional Properties and Economic Sustainability of Buffalo Breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Effects of dietary forage-to-concentrate ratio and forage type on milk phospholipids and fatty acid composition of polar lipids [pubmed.ncbi.nlm.nih.gov]

- 26. isotope.com [isotope.com]

- 27. researchgate.net [researchgate.net]

- 28. frontiersin.org [frontiersin.org]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Stable isotope studies in propionic and methylmalonic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Unsung Players: A Technical Guide to the Physiological Roles of Odd-Chain Fatty acids in Mammals

Foreword: Beyond the Even Numbers

For decades, the landscape of fatty acid research has been dominated by their even-chained counterparts. Odd-chain fatty acids (OCFAs), with their characteristic odd number of carbon atoms, were often relegated to the periphery, considered minor players of little physiological consequence.[1] However, a growing body of evidence is compelling us to reconsider this notion. Emerging research has illuminated the unique metabolic pathways and significant physiological roles of OCFAs, particularly the saturated fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1][2] Epidemiological studies have linked higher circulating levels of these OCFAs with a reduced risk of chronic conditions like type 2 diabetes and cardiovascular disease.[1][3][4][5][6][7]

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the core physiological roles of OCFAs in mammals. We will move beyond a superficial overview to provide an in-depth exploration of their metabolism, their diverse functions at the cellular and systemic levels, and their implications for health and disease. Furthermore, this document will serve as a practical resource, offering detailed experimental protocols and the rationale behind their design, empowering you to confidently investigate these fascinating molecules in your own research.

The Metabolic Journey of Odd-Chain Fatty Acids: A Tale of Two Origins

Unlike their even-chain cousins, which are primarily synthesized from acetyl-CoA, OCFAs have a distinct metabolic journey involving both external and internal sources.

Exogenous Sources: The Diet and the Gut Microbiome

The primary dietary sources of OCFAs are ruminant fats, such as those found in dairy products and beef.[8][9] The gut microbiota of ruminants produce propionate, which serves as a primer for the synthesis of OCFAs that are then incorporated into their tissues and milk.[10] In humans, the gut microbiome also contributes to the pool of propionate through the fermentation of dietary fibers.[8][10][11] This propionate can then be absorbed and utilized for endogenous OCFA synthesis.[10]

Endogenous Synthesis: Two Key Pathways

Mammals possess the capability for de novo synthesis of OCFAs through two primary pathways:

-

Propionyl-CoA as a Primer for Fatty Acid Synthesis: In contrast to the synthesis of even-chain fatty acids which exclusively uses acetyl-CoA as the initial building block, the synthesis of long-chain OCFAs utilizes propionyl-CoA as the primer.[8] This three-carbon molecule is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle.[12] However, propionyl-CoA can also directly enter the fatty acid synthesis pathway, leading to the formation of OCFAs.[8]

-

Alpha-Oxidation of Even-Chain Fatty Acids: This peroxisomal pathway involves the removal of a single carbon atom from the carboxyl end of an even-chain fatty acid, resulting in the formation of an OCFA.[1][3][4][5] This process is a key contributor to the endogenous production of C17:0.[13][14][15]

The relative contribution of dietary intake versus endogenous synthesis to circulating OCFA levels is an active area of research. Studies suggest that circulating C15:0 levels are more directly correlated with dietary intake, while C17:0 levels are substantially influenced by endogenous biosynthesis.[13][14][15]

The Anaplerotic Role of Odd-Chain Fatty Acids: Fueling the Krebs Cycle

A pivotal physiological role of OCFAs lies in their anaplerotic function. The beta-oxidation of OCFAs yields acetyl-CoA and, uniquely, a terminal three-carbon molecule, propionyl-CoA.[8][16][17]

The Propionyl-CoA to Succinyl-CoA Conversion Pathway

Propionyl-CoA is converted to succinyl-CoA, an intermediate of the citric acid cycle (Krebs cycle), through a series of enzymatic reactions:[12]

-

Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[8][12]

-

Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[8]

-

Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form succinyl-CoA.[18]

By replenishing succinyl-CoA, OCFAs contribute to the pool of citric acid cycle intermediates, a process known as anaplerosis.[12][16][18] This is crucial for maintaining the cycle's activity, especially in tissues with high energy demands like the heart and liver.[18]

Diagram: The Anaplerotic Pathway of Odd-Chain Fatty Acid Metabolism

Caption: Anaplerotic pathway of odd-chain fatty acid catabolism.

Physiological Significance and Health Implications

The unique metabolic properties of OCFAs translate into significant physiological effects with broad implications for human health.

Cardiometabolic Health

A substantial body of epidemiological evidence links higher circulating levels of C15:0 and C17:0 with a lower risk of developing type 2 diabetes and cardiovascular disease.[1][3][4][5][6][19] The proposed mechanisms for these protective effects are multifaceted and include:

-

Improved Insulin Sensitivity: OCFAs may enhance insulin signaling and glucose uptake in peripheral tissues.[10]

-

Anti-inflammatory Effects: C15:0 has been shown to possess anti-inflammatory properties, potentially by modulating key inflammatory pathways.[20][21][22]

-

Modulation of Lipid Metabolism: OCFAs can influence the synthesis and metabolism of other lipids, contributing to a more favorable lipid profile.[20][21][22]

Cellular Health and Function

Recent studies suggest that C15:0 may play a role in maintaining cellular health and resilience. It has been proposed that C15:0 can be incorporated into cell membranes, potentially enhancing their stability.[23] Furthermore, C15:0 has been shown to repair mitochondrial function, which is crucial for cellular energy production.[20][21][22][24]

A Potential Essential Fatty Acid?

Given its beneficial effects and the fact that it is not readily synthesized endogenously, some researchers have proposed that C15:0 could be considered an essential fatty acid.[20][22] This highlights the importance of dietary intake of OCFAs for maintaining optimal health.

Methodologies for Investigating Odd-Chain Fatty Acids

A robust understanding of OCFA physiology requires reliable and accurate analytical methods. This section provides an overview of key experimental protocols.

Quantification of Odd-Chain Fatty Acids in Biological Samples

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of OCFAs in various biological matrices, including plasma, red blood cells, and tissues.

Protocol 1: GC-MS Analysis of Total Fatty Acids in Plasma

Objective: To quantify the absolute or relative amounts of OCFAs in a plasma sample.

Principle: Fatty acids are first extracted from the plasma, then derivatized to their more volatile fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Materials:

-

Plasma sample

-

Internal standard (e.g., C19:0 or deuterated OCFAs)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

-

Lipid Extraction (Folch Method): a. To 100 µL of plasma, add a known amount of internal standard. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes. d. Add 400 µL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a clean glass tube.

-

Derivatization to FAMEs: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 1 mL of 14% BF3 in methanol. c. Tightly cap the tube and heat at 100°C for 30 minutes. d. Cool the tube to room temperature. e. Add 1 mL of water and 2 mL of hexane. f. Vortex thoroughly and centrifuge to separate the phases. g. Transfer the upper hexane layer containing the FAMEs to a new tube. h. Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

GC-MS Analysis: a. Inject 1 µL of the FAMEs extract into the GC-MS system. b. Use an appropriate temperature program to separate the FAMEs. c. The mass spectrometer is typically operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity. d. Identify and quantify the peaks corresponding to C15:0 and C17:0 methyl esters based on their retention times and mass spectra, relative to the internal standard.

Causality Behind Experimental Choices:

-

The Folch method is a classic and robust technique for extracting a broad range of lipids from biological samples.[25]

-

Derivatization to FAMEs is essential to increase the volatility of the fatty acids, allowing them to be analyzed by gas chromatography.

-

The use of an internal standard is crucial for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.

In Vitro Studies of OCFA Metabolism and Function

Cell culture models are invaluable for dissecting the molecular mechanisms underlying the physiological effects of OCFAs.

Protocol 2: Investigating the Effects of OCFAs on Gene Expression in Adipocytes

Objective: To determine how C15:0 or C17:0 treatment affects the expression of genes involved in lipid metabolism and inflammation in cultured adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 or human primary adipocytes)

-

Culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Pentadecanoic acid (C15:0) and/or Heptadecanoic acid (C17:0)

-

Fatty acid-free bovine serum albumin (BSA)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Preparation of OCFA-BSA Complexes: a. Prepare a stock solution of the OCFA in ethanol. b. In a sterile tube, add the required amount of OCFA stock solution and evaporate the ethanol under a stream of nitrogen. c. Add culture medium containing fatty acid-free BSA and incubate at 37°C for 1 hour with gentle agitation to allow the OCFA to complex with the BSA. This improves solubility and cellular uptake.

-

Cell Treatment: a. Plate differentiated adipocytes in multi-well plates. b. Replace the culture medium with medium containing the OCFA-BSA complexes at the desired final concentrations (e.g., 10-100 µM). Include a vehicle control (BSA-containing medium without OCFAs). c. Incubate the cells for the desired treatment period (e.g., 24 hours).

-

RNA Extraction and qRT-PCR: a. At the end of the treatment period, wash the cells with PBS and lyse them using the buffer provided in the RNA extraction kit. b. Purify the total RNA according to the manufacturer's protocol. c. Synthesize cDNA from the RNA. d. Perform qRT-PCR using primers for your target genes (e.g., genes involved in fatty acid oxidation, lipogenesis, or inflammatory signaling) and a housekeeping gene for normalization.

-

Data Analysis: a. Calculate the relative gene expression levels using the ΔΔCt method. b. Compare the gene expression in OCFA-treated cells to the vehicle-treated control cells.

Causality Behind Experimental Choices:

-

Complexing OCFAs with BSA is critical for their delivery to cells in culture, as it mimics their transport in the bloodstream and prevents cytotoxicity associated with high concentrations of free fatty acids.

-

qRT-PCR is a highly sensitive and quantitative method for measuring changes in gene expression, allowing for the identification of molecular pathways affected by OCFA treatment.

Diagram: Experimental Workflow for Studying OCFA Effects in Cell Culture

Caption: Workflow for analyzing gene expression changes induced by OCFAs.

Future Directions and Concluding Remarks

The study of odd-chain fatty acids is a rapidly evolving field with immense potential. While significant progress has been made in understanding their metabolism and physiological roles, many questions remain. Future research should focus on:

-

Elucidating the precise molecular mechanisms by which OCFAs exert their protective effects against chronic diseases.

-

Investigating the therapeutic potential of OCFAs, particularly C15:0, as nutritional supplements or pharmacological agents.

-

Further exploring the interplay between diet, the gut microbiome, and endogenous OCFA synthesis.

References

- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… - OUCI. (n.d.).

-

A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - NIH. (2015, January 30). Retrieved January 5, 2026, from [Link]

-

A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Odd chain fatty acid metabolism in mice after a high fat diet - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Odd-chain fatty acid - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

-

Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed. (2015, January 30). Retrieved January 5, 2026, from [Link]

-

Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent - MDPI. (2021, May 4). Retrieved January 5, 2026, from [Link]

-

Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - NIH. (2017, March 23). Retrieved January 5, 2026, from [Link]

-

Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review | Request PDF - ResearchGate. (2025, August 9). Retrieved January 5, 2026, from [Link]

-

(PDF) Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Citric acid cycle - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed. (2020, May 18). Retrieved January 5, 2026, from [Link]

-

Analytical methods for evaluation of the fatty acid metabolism in rat liver - Redalyc. (n.d.). Retrieved January 5, 2026, from [Link]

-

Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PubMed. (2017, March 23). Retrieved January 5, 2026, from [Link]

-

Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - R Discovery. (2020, May 18). Retrieved January 5, 2026, from [Link]

-

Propionyl-CoA Carboxylase- A Review - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Investigation of anaplerosis from propionyl-CoA precursors and fatty acid oxidation in the brain of VLCAD and control mice. | Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pentadecanoic Acid Benefits: Promoting Your Metabolic Health - Fatty15. (2025, June 10). Retrieved January 5, 2026, from [Link]

-

(PDF) Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - eScholarship.org. (n.d.). Retrieved January 5, 2026, from [Link]

-

Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | Protein & Cell | Oxford Academic. (n.d.). Retrieved January 5, 2026, from [Link]

-

Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from [Link]

-

CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. (2020, January 23). Retrieved January 5, 2026, from [Link]

-

Propionyl-CoA - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Abstract MP25: Circulating Odd-Chain Fatty Acids and Mortality Risk After Myocardial Infarction in the Alpha Omega Cohort - American Heart Association Journals. (2023, March 14). Retrieved January 5, 2026, from [Link]

-

Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Neutral Lipid Synthesis Analysis in by Metabolic Labeling and TLC | Protocol Preview. (2023, March 24). Retrieved January 5, 2026, from [Link]

-

Odd-chain fatty acids – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 5, 2026, from [Link]

-

Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients | springermedizin.de. (n.d.). Retrieved January 5, 2026, from [Link]

-

Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. (2025, August 6). Retrieved January 5, 2026, from [Link]

-

Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed. (2020, July 22). Retrieved January 5, 2026, from [Link]

-

Abstract P034: Circulating Odd-Chain Fatty Acids in Relation to Intake of Dairy and Fiber in Post-Myocardial Infarction Patients - American Heart Association Journals. (2019, March 6). Retrieved January 5, 2026, from [Link]

-

Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC - NIH. (2020, July 22). Retrieved January 5, 2026, from [Link]

Sources

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 4. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients | springermedizin.de [springermedizin.de]

- 7. researchgate.net [researchgate.net]

- 8. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 17. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 18. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? [escholarship.org]

- 23. fatty15.com [fatty15.com]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. benchchem.com [benchchem.com]

Heptadecanoic Acid (C17:0): A Novel Modulator of Core Cellular Signaling Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has transitioned from its role as a simple dietary biomarker to a molecule of significant interest in cellular signaling. Epidemiological studies consistently report an inverse correlation between circulating C17:0 levels and the risk for major metabolic diseases and certain cancers.[1][2][3] This guide provides an in-depth exploration of the molecular mechanisms through which heptadecanoic acid exerts its influence on critical cellular signaling pathways. We will dissect its role in modulating inflammatory, oncogenic, and metabolic signaling cascades, offering a technical resource for professionals engaged in research and therapeutic development. This document moves beyond a mere summary of findings to explain the causality behind experimental approaches and provides robust, validated protocols for investigating the function of this intriguing fatty acid.

Introduction: The Evolving Profile of an Odd-Chain Fatty Acid

Heptadecanoic acid (C17:0), or margaric acid, is a 17-carbon saturated fatty acid. For decades, its presence in human tissues was primarily considered a biomarker for the consumption of dairy and ruminant fats, where it is found in modest concentrations.[4][5] However, evidence also points to endogenous synthesis pathways, likely from gut-derived propionic acid, which can be elongated.[4][6]

The scientific narrative began to shift with the accumulation of large-scale prospective cohort data demonstrating a strong inverse association between circulating C17:0 levels and the incidence of type 2 diabetes, cardiovascular disease, and other metabolic disorders.[2][4] This sparked a critical question: is C17:0 merely a passive indicator of a particular diet, or is it an active signaling molecule? Mechanistic studies have begun to provide an answer, revealing that C17:0 can directly modulate fundamental cellular processes, including inflammation, cell proliferation, and apoptosis.[1][7][8] This guide synthesizes the current understanding of these signaling functions to provide a clear, technically grounded perspective for the scientific community.

Core Signaling Pathways Modulated by Heptadecanoic Acid

Current research indicates that C17:0 does not act through a single, universal receptor but rather influences multiple, interconnected signaling networks. Its effects are context-dependent, varying with cell type and physiological state.

Anti-Inflammatory Signaling: Attenuation of the JAK/STAT Pathway